molecular formula C15H11ClN2O B8720211 2-Chloro-6-methoxy-4-phenylquinazoline CAS No. 5567-23-7

2-Chloro-6-methoxy-4-phenylquinazoline

Cat. No.: B8720211
CAS No.: 5567-23-7
M. Wt: 270.71 g/mol
InChI Key: GWFULRQGTHYBBH-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-4-phenylquinazoline is a substituted quinazoline derivative characterized by a chlorine atom at position 2, a methoxy group at position 6, and a phenyl ring at position 4. Quinazolines are nitrogen-containing heterocyclic compounds widely studied for their pharmacological and synthetic utility.

Properties

CAS No.

5567-23-7

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

2-chloro-6-methoxy-4-phenylquinazoline

InChI

InChI=1S/C15H11ClN2O/c1-19-11-7-8-13-12(9-11)14(18-15(16)17-13)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

GWFULRQGTHYBBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-Chloro-6-methoxy-4-phenylquinazoline and related quinazoline derivatives:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
2-Chloro-6-methoxy-4-phenylquinazoline C₁₅H₁₁ClN₂O 2-Cl, 6-OCH₃, 4-C₆H₅ 270.45 (calculated) Intermediate in organic synthesis (inferred)
4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline C₁₆H₁₃ClN₂O 4-Cl, 2-(4-OCH₃-C₆H₄), 6-CH₃ 284.74 Not explicitly stated; likely synthetic intermediate
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline C₁₅H₁₀ClFN₂ 6-Cl, 4-(2-F-C₆H₄), 2-CH₃ 272.71 Pharmaceutical/agrochemical precursor
6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide C₁₅H₁₀Cl₂N₂O 6-Cl, 2-CH₂Cl, 4-C₆H₅, 3-O 309.16 Reactivity studies (oxidation/reduction reactions)
Key Observations:
  • Substituent Positioning : The target compound’s 2-Cl, 6-OCH₃, and 4-phenyl groups distinguish it from analogs like 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline (Cl at position 4, methyl at 6) and 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline (fluorine-enhanced electronic effects) .
  • Molecular Weight : The target compound has a lower molecular weight (270.45 g/mol) compared to 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline (284.74 g/mol), primarily due to the absence of a methyl group .

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